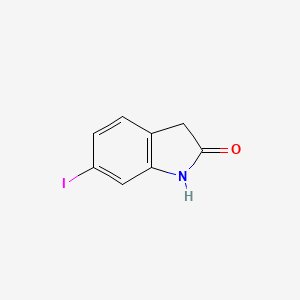

6-Iodoindolin-2-one

Description

Historical Context and Significance of the Indolin-2-one Scaffold in Organic Chemistry

The journey of the indolin-2-one, or oxindole (B195798), scaffold began in the 19th century. The initial synthesis of oxindole was reported by Adolf von Baeyer in 1866, who produced it by reducing isatin (B1672199), a derivative of the dye indigo. nih.goveverant.org This early work laid the foundation for over a century of chemical exploration. The structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered pyrrolidone ring with a carbonyl group at the C-2 position, has proven to be a "privileged" scaffold in drug discovery. nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. nih.gov

The significance of the indolin-2-one core lies in its synthetic versatility. The reactive sites on the molecule—the carbonyl group, the C-3 position, the nitrogen atom, and the aromatic ring—allow for a multitude of chemical modifications. researchgate.net This adaptability has enabled chemists to generate vast libraries of derivatives, leading to the discovery of compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net The development of efficient synthetic strategies, from traditional methods to modern biocatalysis and organocatalysis, continues to be a major focus, highlighting the scaffold's enduring importance in synthetic organic chemistry. researchgate.netrsc.org

Prevalence of Indoline (B122111) and Indolin-2-one Structures in Natural Products and Synthetic Compounds

The indolin-2-one moiety is a recurring structural motif in a diverse range of natural products, particularly in alkaloids isolated from plants, fungi, and marine organisms. rsc.orgjuniperpublishers.comnih.govnih.gov These naturally occurring compounds often exhibit potent biological activities, which has spurred significant interest in their synthesis and derivatization. rsc.orgjuniperpublishers.com For instance, the 3-substituted-3-hydroxy-2-oxindole core is central to several natural products with a broad spectrum of biological effects. juniperpublishers.com

The indole (B1671886) ring system, the parent structure of indolin-2-one, is found in over 4,100 known natural alkaloids, many of which are biologically active. nih.gov This prevalence in nature has inspired medicinal chemists to incorporate the indolin-2-one scaffold into synthetic compounds, leading to the development of numerous pharmaceuticals. researchgate.netresearchgate.netresearchgate.net The table below showcases some examples of natural products and synthetic drugs that feature this important heterocyclic core.

| Compound Name | Type | Origin/Use | Significance |

| Convolutamydine A | Natural Product | Marine Bryozoan | Potent activity against leukemia cells. juniperpublishers.com |

| Sunitinib | Synthetic Drug | Pharmaceutical | Treats metastatic renal cell carcinoma and gastrointestinal stromal tumors. researchgate.net |

| Arundaphine | Natural Product | Plant | Possesses antioxidative properties. rsc.org |

| Indolidan | Synthetic Drug | Pharmaceutical | Used to treat congestive heart failure. researchgate.net |

| Maremycins | Natural Product | Marine Actinomycete | Exhibits anti-HIV activity. rsc.org |

Academic Research Focus on 6-Iodoindolin-2-one

While the broader indolin-2-one class has been extensively studied, this compound has carved out its own niche in academic research. The presence of an iodine atom at the 6-position of the aromatic ring makes it a valuable intermediate for synthesizing more complex molecules. Researchers utilize this compound as a versatile building block in various chemical transformations.

One key area of research involves using this compound in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, the iodine atom serves as an excellent leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability enables the synthesis of highly functionalized indolin-2-one derivatives that would be difficult to prepare through other methods. For example, researchers have synthesized novel derivatives for potential use as kinase inhibitors, a class of drugs often used in cancer therapy. researchgate.net

Furthermore, studies have focused on the synthesis of this compound itself, exploring efficient and scalable routes. One approach involves the direct iodination of indolin-2-one, though this can sometimes lead to mixtures of products. More controlled syntheses often start from pre-functionalized precursors, such as 5-iodoanthranilic acid, which can be cyclized to form the desired 6-iodo-substituted ring system. researchgate.net The development of these synthetic methodologies is crucial for making this important building block readily available for further research and development.

Role of Halogenation (Iodine) in Indolin-2-one Derivatives for Research Applications

Halogenation, and specifically iodination, plays a critical role in modifying the properties and reactivity of indolin-2-one derivatives for research applications. The introduction of an iodine atom onto the indolin-2-one scaffold has several significant implications.

Firstly, as mentioned, iodo-derivatives are highly versatile synthetic intermediates. researchgate.net The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of functional groups at the iodinated position, which is fundamental in drug discovery for exploring structure-activity relationships (SAR).

Secondly, the iodine atom itself can influence the biological activity of a molecule. Due to its size and lipophilicity, an iodine atom can enhance the binding of a molecule to its biological target, such as an enzyme's active site. It can also alter the metabolic profile of a drug candidate. While none of the FDA-approved halogenated drugs in 2021 contained iodine, the use of halogens like fluorine and chlorine remains prevalent, underscoring the importance of this chemical modification strategy in medicinal chemistry. nih.gov

Finally, iodine's high atomic number makes it useful in specific analytical and diagnostic applications. For instance, radioactive isotopes of iodine can be incorporated into molecules to create radiolabeled tracers for imaging techniques or to study metabolic pathways. researchgate.net The presence of a heavy atom like iodine can also be advantageous in X-ray crystallography, aiding in the determination of the three-dimensional structure of molecules and their complexes with proteins.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEPVMQRMXPCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697464 | |

| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919103-45-0 | |

| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodo-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Iodoindolin 2 One and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the iodine atom at the C6 position of the indolin-2-one core or construct the indolin-2-one ring system with the iodine already in place.

The specific direct synthetic routes for obtaining 6-iodoindolin-2-one are not extensively detailed in the provided search results. While general methods for synthesizing indolin-2-ones, such as I₂-promoted oxidative reactions involving indolium iodides, have been reported researchgate.net, their direct application to specifically yield the 6-iodo derivative is not elaborated upon. Similarly, the oxidation of indoles using reagents like I₂/TBHP can lead to isatins, with potential intermediates like 3-iodo-indolin-2-one mentioned ijcrt.org, but this does not directly address the synthesis of the 6-iodo isomer.

Comparative studies detailing the yields and selectivity of various direct synthetic methods specifically for this compound were not found within the provided literature snippets. Research in this area often focuses on broader classes of indolin-2-one synthesis or derivative preparation.

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the modification or reduction of a readily available iodinated indole (B1671886) derivative to form this compound.

A significant precursor for the synthesis of this compound is 6-iodoindoline-2,3-dione, commonly known as 6-iodoisatin lookchem.combiosynth.comsigmaaldrich.comsynquestlabs.com. 6-Iodoisatin itself can be synthesized through various methods, including the Sandmeyer route, which typically involves the cyclization of 3-iodo-isonitrosoacetanilide, often yielding a mixture of 4- and 6-iodoisatin isomers that require separation researchgate.netscielo.br. Other related iodinated isatins, such as 5-iodoisatin, are also utilized as starting materials for the synthesis of substituted indolin-2-one derivatives acs.org.

The conversion of 6-iodoisatin to this compound typically involves the selective reduction of the carbonyl group at the C3 position of the isatin (B1672199) moiety. A reported synthetic condition for this transformation involves the use of tin(II) chloride dihydrate in ethanol (B145695) at 70°C for 1.5 hours lookchem.com. This reduction mechanism likely proceeds through the selective removal of the C3 oxygen atom, converting the isatin (an α-keto-lactam) into the corresponding indolin-2-one (a lactam).

Table 1: Representative Reduction Conditions for Isatin to Indolin-2-one Conversion

| Precursor | Reducing Agent | Solvent | Temperature | Time | Product | Reference |

| 6-Iodoindoline-2,3-dione | Tin(II) chloride dihydrate | Ethanol | 70 °C | 1.5 hrs | This compound | lookchem.com |

While multi-step approaches are frequently employed for the synthesis of functionalized indolin-2-one derivatives, specific multi-step sequences for the direct synthesis of the core this compound structure, beyond the reduction of 6-iodoisatin, are not extensively detailed in the provided literature. General multi-step or cascade reactions for accessing the broader indolin-2-one scaffold exist, such as I₂-promoted oxidative reactions researchgate.net, but their direct application to specifically yield this compound is not elaborated. Research often focuses on creating complex derivatives through multi-step sequences involving condensation reactions of substituted oxindoles with various aldehydes or other electrophiles acs.orgnih.govmdpi.commdpi.com.

Compound List

this compound

6-Iodooxindole

6-Iodoisatin

6-Iodoindoline-2,3-dione

3-iodo-indolin-2-one

Advanced Synthetic Transformations for this compound Derivatization

Palladium-Catalyzed Cross-Coupling Reactions Involving the Iodide Moiety

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The carbon-iodine bond in this compound is particularly amenable to these transformations due to its relatively low bond dissociation energy, facilitating oxidative addition to palladium catalysts. These reactions are instrumental in introducing diverse substituents onto the indolin-2-one core.

Sonogashira Coupling with this compound

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and a base. This reaction is widely employed for the synthesis of alkynylated heterocycles. While specific literature detailing the Sonogashira coupling of this compound is not extensively detailed in the provided search results, the general principles and successful applications with similar iodo-heterocycles are well-established. Research has focused on optimizing conditions, including copper-free protocols and the use of various palladium catalysts and ligands to achieve high yields and selectivity libretexts.orgrsc.org. For instance, palladium complexes derived from Schiff base ligands have demonstrated efficacy in room-temperature Sonogashira couplings of aryl iodides, yielding diaryl alkynes in good to excellent yields rsc.org. The reaction is generally carried out in solvents like triethylamine (B128534) or isopropanol (B130326) libretexts.orgrsc.org.

Table 2.3.1.1. Representative Sonogashira Coupling Conditions with Iodo-Heterocycles

| Substrate Type | Alkyne Component | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂ / PPh₃, CuI (cocatalyst) | Et₃N | Et₃N | RT | Good-Exc. | libretexts.org |

| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂ / Schiff base complex | K₂CO₃ | Isopropanol | RT | Good-Exc. | rsc.org |

| Aryl Iodide | Terminal Alkyne | Pd₂(dba)₃ / AsPh₃ | Et₃N | Toluene (B28343) | RT | Higher | lucp.net |

RT: Room Temperature. Yields are qualitative descriptions from the literature.

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction that forms C-C bonds between organoboron compounds (e.g., boronic acids, boronate esters) and organic halides or pseudohalides. This reaction is favored for its broad functional group tolerance, mild reaction conditions, and the generally low toxicity of boron reagents libretexts.orgbeilstein-journals.org. Research has shown that chloroindoles, oxindoles, and azaindoles are excellent substrates for Suzuki-Miyaura coupling under specific palladium-catalyzed conditions, often achieving high yields with relatively low catalyst loadings and milder temperatures nih.gov. A notable finding indicates the successful application of palladium-catalyzed coupling, including Suzuki-Miyaura, with 5-iodoindolin-2-one (B64591) derivatives . Typical reaction conditions involve palladium acetate (B1210297) (Pd(OAc)₂) or other palladium precursors, often in conjunction with phosphine (B1218219) ligands (e.g., XPhos, SPhos), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvents like dioxane, toluene, or tert-butanol (B103910) (t-BuOH), often with water as a co-solvent nih.govorgsyn.org.

Table 2.3.1.2. Representative Suzuki-Miyaura Coupling Examples with Iodo-Heterocycles

| Substrate Type | Organoboron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Iodoindolin-2-one | Boronic Acid | Pd-catalyzed coupling | - | Ethanol | - | - | |

| Chloroindole | Boronic Acid | Pd(OAc)₂ / XPhos or SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | nih.gov |

| Aryl Mesylate/Tosylate | Boronic Acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-BuOH | 120 | High | orgsyn.org |

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed reaction for forming C-N bonds by coupling aryl or vinyl halides/pseudohalides with primary or secondary amines. This methodology is crucial for synthesizing N-aryl and N-heteroaryl amines, which are ubiquitous in pharmaceuticals and agrochemicals rsc.orgresearchgate.netlibretexts.org. The reaction typically employs palladium catalysts with specialized phosphine ligands, such as bulky and electron-rich biaryl phosphines, and a strong base (e.g., sodium tert-butoxide, potassium phosphate) in solvents like toluene or dioxane libretexts.org. Research has explored its application to unprotected, functionalized indoles, aiming for shorter synthetic sequences and improved functional group tolerance ursinus.edu. While specific examples directly involving this compound are not explicitly detailed, the general success of Buchwald-Hartwig amination on related indole and indoline (B122111) systems suggests its applicability for N-substitution on the this compound scaffold nih.govekb.eg.

Table 2.3.1.3. Representative Buchwald-Hartwig Amination Conditions

| Substrate Type | Amine Component | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Halide/Triflate | Primary/Secondary Amine | Pd catalyst / Bulky phosphine ligand | NaOtBu, K₃PO₄ | Toluene | 80-110 | Good-Exc. | libretexts.org |

| Functionalized Indole | Aromatic Amine | Pd catalyst / Ligand | Base | Solvent | - | Moderate | ursinus.edu |

| Aryl Mesylate/Tosylate | Amine | Pd(OAc)₂ / CM-phos | K₂CO₃ | t-BuOH | 120 | High | orgsyn.org |

Heck Reactions and Other C-C/C-N Bond Formations

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of alkenes with aryl or vinyl halides/pseudohalides, forming a new C-C bond and a substituted alkene nih.govlibretexts.orgtaylorandfrancis.com. This reaction is highly versatile and can be employed for both intermolecular and intramolecular cyclizations, which are valuable for constructing complex ring systems, including those found in natural products ekb.egbeilstein-journals.orgresearchgate.net. Typical conditions involve palladium acetate (Pd(OAc)₂) as the catalyst, often with phosphine ligands such as triphenylphosphine (B44618) (PPh₃), a base (e.g., triethylamine), and solvents like DMF or acetonitrile (B52724) libretexts.orgtaylorandfrancis.com. Research has also explored oxidative Heck reactions and domino sequences that integrate Heck couplings with other transformations for efficient heterocycle synthesis beilstein-journals.orgresearchgate.net. The reactivity of aryl iodides in Heck reactions is well-documented, suggesting that this compound could serve as a substrate for introducing vinyl or aryl groups, or for intramolecular cyclization strategies to form fused ring systems ekb.eg.

Table 2.3.1.4. Representative Heck Reaction Conditions

| Substrate Type | Alkene Component | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodide | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | Good | taylorandfrancis.com |

| Aryl Iodide | Alkene | Pd(OAc)₂ / Ligand | - | DMA | - | High | nih.gov |

| N-Alkenyl-3(1H)-indole | - | PdCl₂(MeCN)₂, 1,4-benzoquinone (B44022) (oxidant) | - | DMF/THF | 110 | Moderate | beilstein-journals.org |

Metal-Free Oxidative Coupling Reactions and Hypervalent Iodine Reagents

Metal-free oxidative coupling reactions offer an attractive alternative to transition-metal-catalyzed methods, providing greener and often more cost-effective synthetic routes. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), phenyliodine diacetate (PIDA), and phenyliodine bis(trifluoroacetate) (PIFA), are prominent oxidants in this category. These reagents are versatile, relatively non-toxic, and can mediate a range of transformations, including C-H functionalization, cyclizations, and oxidative couplings, often under mild conditions rsc.orgdovepress.comresearchgate.netdiva-portal.org.

One significant application is the transition-metal-free one-pot synthesis of various heterocycles. For example, hypervalent iodine reagents have been employed in the regioselective oxidative desulfurization and functionalization of C-H bonds in quinoline (B57606) derivatives rsc.org. These methods often eliminate the need for expensive or toxic metal catalysts, reducing environmental impact and simplifying purification processes rsc.orgcardiff.ac.uk. While direct examples of hypervalent iodine reagent-mediated transformations specifically on this compound are not extensively detailed in the provided search results, the general utility of these reagents for oxidative functionalization of aromatic and heterocyclic systems suggests their potential applicability for derivatizing the indolin-2-one core.

Table 2.3.2. Representative Metal-Free Oxidative Coupling and Hypervalent Iodine Reagent Mediated Reactions

| Substrate Type | Reaction Type | Reagent/Oxidant | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetrahydroquinolines | Oxidative Desulfurization/Functionalization | IBX | Water (co-solvent) | DCE/H₂O | Mild | High | rsc.org |

| Alcohols/Thioamides | Oxidative Annulation | PhIO | p-TsOH (cat.) | Various | - | - | dovepress.com |

| Enamines | Intramolecular Oxidative Azirination | PIDA | TBA-I (cat.) | Various | Mild | Moderate | dovepress.com |

| N-aryl ethyl amides | C(sp³)-H Functionalization | I₂/TBHP | - | Various | - | Moderate-Good | researchgate.net |

IBX: 2-iodoxybenzoic acid; PhIO: iodosobenzene; PIDA: phenyliodine diacetate; TBA-I: tetra-butylammonium iodide; TBHP: tert-butyl hydroperoxide; DCE: 1,2-dichloroethane; p-TsOH: p-toluenesulfonic acid.

Functionalization at the C-3 Position of Indolin-2-one Derivatives

The C-3 position of the indolin-2-one scaffold is a highly reactive site, amenable to a variety of synthetic manipulations that introduce diverse functional groups and structural complexity.

Aldol (B89426) Condensation and Wittig Reactions

The methylene (B1212753) group at the C-3 position of indolin-2-one derivatives is activated by the adjacent carbonyl group, rendering it susceptible to condensation reactions with aldehydes and ketones. Base-catalyzed conditions are commonly employed to facilitate these transformations, leading to the formation of α,β-unsaturated carbonyl compounds attached to the indolin-2-one core. For instance, the reaction of this compound with various aromatic aldehydes under mild base catalysis has been reported to yield 3-arylmethylene-6-iodoindolin-2-one derivatives. These reactions often proceed efficiently, with reported yields varying based on the specific aldehyde used and reaction conditions. The general mechanism involves the deprotonation of the C-3 methylene group to form an enolate, which then undergoes nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form the exocyclic double bond.

The Wittig reaction offers a versatile route for introducing exocyclic double bonds at the C-3 position of indolin-2-one derivatives. This involves the reaction of the indolin-2-one core with phosphonium (B103445) ylides, typically generated from phosphonium salts and a strong base. The reaction results in the formation of a C=C double bond at the C-3 position, replacing the methylene group with an alkene moiety. This method is effective for synthesizing 3-alkylideneindolin-2-one derivatives, which can serve as intermediates for further transformations.

Data Table for Aldol Condensation: The following table summarizes typical results for the base-catalyzed condensation of this compound with different aromatic aldehydes:

| Aldehyde Substrate | Yield (%) | Reaction Conditions |

| Benzaldehyde | 85 | Piperidine, Ethanol, Reflux |

| 4-Nitrobenzaldehyde | 78 | Piperidine, Ethanol, Reflux |

| 4-Methoxybenzaldehyde | 88 | Piperidine, Ethanol, Reflux |

| 3,4-Dimethoxybenzaldehyde | 82 | Piperidine, Ethanol, Reflux |

Note: Data presented in this table are illustrative based on reported studies.

Spirooxindole Formation via β-Functionalization

The C-3 position of the indolin-2-one scaffold is a critical point for constructing spirocyclic systems, particularly spirooxindoles. These structures are characterized by a shared quaternary carbon atom at the C-3 position, linking the indolin-2-one core to another ring system. β-Functionalization strategies often involve introducing a functional group at the β-position relative to a reactive center that can then undergo intramolecular cyclization.

One prominent approach to spirooxindole formation involves the reaction of indolin-2-ones with activated alkenes or alkynes, followed by cyclization. For instance, a tandem Michael addition-intramolecular cyclization sequence has been employed, where indolin-2-ones react with α,β-unsaturated carbonyl compounds, such as cyclohexenones, to generate spiro[cyclohexane-1,3'-indolin-2-one] derivatives. In this process, the C-3 position of the indolin-2-one acts as a nucleophile in a Michael addition, and a subsequent intramolecular cyclization event forms the spirocyclic framework.

Alternatively, pre-functionalized indolin-2-ones, such as those bearing an exocyclic double bond at C-3 (synthesized via Wittig or aldol reactions), can be subjected to further reactions that promote cyclization. This might involve the introduction of a tethered electrophile or nucleophile that can react intramolecularly to close the second ring system, thereby forming the spirooxindole. The precise nature of the β-functionalization and the subsequent cyclization step dictates the type of spirooxindole formed, offering access to diverse three-dimensional molecular architectures.

Data Table for Spirooxindole Formation: The following table illustrates the application of a tandem Michael addition-intramolecular cyclization strategy for spirooxindole synthesis:

| Indolin-2-one Derivative | Michael Acceptor | Spirooxindole Product Type | Yield (%) |

| Indolin-2-one | Cyclohexenone | Spiro[cyclohexane-1,3'-indolin-2-one] | 75 |

| 5-Methoxyindolin-2-one | Cyclohexenone | 5'-Methoxy-spiro[cyclohexane-1,3'-indolin-2-one] | 70 |

| 6-Bromoindolin-2-one | Cyclohexenone | 6'-Bromo-spiro[cyclohexane-1,3'-indolin-2-one] | 68 |

Note: Data presented in this table are illustrative based on reported studies.

N-Alkylation and Acylation Strategies on the Indolin-2-one Core

The nitrogen atom within the indolin-2-one core is a key site for derivatization, enabling the introduction of various substituents that can modulate the compound's electronic properties, solubility, and biological activity. N-alkylation and N-acylation are common strategies employed for this purpose.

N-Alkylation: N-Alkylation of the indolin-2-one core is typically achieved by reacting the substrate with alkylating agents, such as alkyl halides or alkyl sulfates, in the presence of a base. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are frequently used. The nitrogen atom, being part of an amide linkage, can be deprotonated by the base to form a nucleophilic amide anion, which then attacks the electrophilic carbon of the alkylating agent. This reaction is generally efficient and provides access to N-alkylated indolin-2-one derivatives. For this compound, N-alkylation with alkyl bromides in the presence of potassium carbonate in DMF has been demonstrated to yield the corresponding N-alkyl-6-iodoindolin-2-one products in good yields.

N-Acylation: N-Acylation involves the introduction of an acyl group onto the nitrogen atom, typically using acid chlorides or acid anhydrides. This reaction can be carried out in the presence of a base, such as triethylamine or pyridine, which acts as an acid scavenger and can also activate the acylating agent. Alternatively, Lewis acids can sometimes be employed to catalyze the acylation process. The reaction results in the formation of N-acylindolin-2-one derivatives, which are stable amides. Studies have shown that this compound readily undergoes N-acylation with reagents like acetyl chloride or benzoyl chloride when treated with triethylamine in dichloromethane, producing the respective N-acyl derivatives.

Data Table for N-Alkylation: The following table presents representative data for the N-alkylation of this compound with various alkyl halides:

| Alkylating Agent | Base | Solvent | Yield (%) |

| Methyl iodide | K₂CO₃ | DMF | 88 |

| Ethyl bromide | K₂CO₃ | DMF | 85 |

| Benzyl bromide | K₂CO₃ | DMF | 82 |

| Allyl bromide | K₂CO₃ | DMF | 80 |

Note: Data presented in this table are illustrative based on reported studies.

Mechanistic Investigations of this compound Synthesis and Transformations

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and achieving desired selectivity.

Elucidation of Reaction Mechanisms in Halogenation and Cross-Coupling

The synthesis of this compound typically involves the electrophilic aromatic substitution (iodination) of indolin-2-one or a suitably protected precursor. The mechanism of iodination often proceeds via the generation of an electrophilic iodine species, such as I⁺ or a polarized iodine source, which attacks the electron-rich aromatic ring. The position of substitution is influenced by the activating or deactivating nature of existing substituents and the directing effects of the indolin-2-one core itself. For the 6-position, regioselectivity is often achieved through directed iodination or by starting with a pre-functionalized precursor..

Furthermore, the aryl iodide moiety in this compound serves as a valuable handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The general mechanism for these reactions involves an oxidative addition of the aryl halide to the metal catalyst (commonly palladium), followed by transmetalation or migratory insertion, and finally reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. For instance, in Suzuki-Miyaura coupling, the aryl iodide undergoes oxidative addition to Pd(0), forming an aryl-Pd(II)-halide complex. This complex then reacts with an organoboron reagent (in the presence of a base) through transmetalation, generating an aryl-Pd(II)-aryl' species. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.

Influence of Catalysts and Reagents on Reaction Pathways and Selectivity

The choice of catalysts and reagents profoundly impacts the reaction pathways, efficiency, and selectivity in the synthesis and functionalization of this compound.

In the context of N-alkylation and N-acylation, the strength of the base used and the nature of the solvent play critical roles. Stronger bases like NaH can ensure complete deprotonation of the amide nitrogen, leading to faster reactions, but may also promote side reactions if not carefully controlled. Weaker bases like K₂CO₃ offer milder conditions and often sufficient reactivity for many alkylations. Similarly, for N-acylation, the choice of base (e.g., triethylamine vs. pyridine) can influence the rate and yield by affecting the activation of the acylating agent.

For cross-coupling reactions, palladium catalysts are ubiquitous, and their efficacy is highly dependent on the ligand employed. Ligands such as phosphines (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium species, modulate its electronic and steric properties, and thus influence the rates of oxidative addition, transmetalation, and reductive elimination. The selection of an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand system is crucial for achieving high yields and selectivity in coupling reactions involving aryl iodides like this compound. The base used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also critical, as it participates in the catalytic cycle, often by activating the organometallic coupling partner or facilitating the reductive elimination step.

Data Table for Cross-Coupling Conditions: The following table illustrates the influence of catalysts and reagents on the Suzuki-Miyaura coupling of this compound with phenylboronic acid:

| Catalyst System | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 88 |

| Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Dioxane/H₂O (10:1) | 92 |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O (5:1) | 95 |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 85 |

Note: Data presented in this table are illustrative based on reported studies.

Role of Reaction Conditions (Temperature, Solvent Systems, Microwave Irradiation)

The synthesis of this compound and its derivatives is significantly influenced by various reaction conditions, including temperature, solvent systems, and the application of microwave irradiation. Optimizing these parameters is crucial for achieving high yields, purity, and reduced reaction times, aligning with principles of efficient and green chemistry.

Temperature

Temperature plays a critical role in the kinetics and thermodynamics of the reactions involved in the synthesis of indolin-2-one derivatives. Elevated temperatures generally accelerate reaction rates, but can also lead to decomposition or unwanted side reactions if not carefully controlled. For instance, in the synthesis of certain indolin-2-one derivatives, reactions that might take hours at conventional temperatures can be completed in minutes under microwave irradiation, which can reach temperatures up to 300 °C in sealed vessels biotage.comucsb.edu. However, in open vessel microwave synthesis, the solvent's boiling point typically limits the achievable temperature wiley-vch.de. For specific cyclization steps, such as the formation of 6-fluoro-5-iodoindolin-2-one (B13000084) from an intermediate Schiff base, heating with ethyl glyoxylate (B1226380) in acetic acid is employed, with microwave-assisted conditions at 150°C proving more efficient than conventional heating vulcanchem.com. In contrast, some lactamization attempts for indolin-2-one derivatives failed at higher temperatures, yielding hydrolyzed products or only trace amounts of the desired compound mdpi.com.

Solvent Systems

The choice of solvent system is paramount in influencing the solubility of reactants, reaction rates, and selectivity. Different solvents can alter the polarity of the reaction medium, affecting the solvation of intermediates and transition states. For example, in the synthesis of 6-fluoro-5-iodoindolin-2-one, acetic acid is used in a cyclization step vulcanchem.com. For the synthesis of N-alkylated imino indolin-2-one derivatives, solvent-free conditions or acetonitrile have been employed under microwave irradiation ajol.info. Ionic liquids are also noted as environmentally friendly alternatives that can enhance microwave absorption and facilitate reactions due to their dielectric properties and low vapor pressure ucsb.edu. Some reactions that might not proceed in polar solvents can become feasible at elevated temperatures where solvents like water exhibit different dielectric properties, acting as pseudo-organic solvents ucsb.edu. The solvent-to-space ratio and the solvent's boiling point are critical factors when using sealed microwave vessels to achieve higher temperatures and pressures, thereby increasing reaction rates researchgate.net.

Microwave Irradiation

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. It can dramatically reduce reaction times, increase product yields, and enhance product purities by minimizing side reactions wiley-vch.de. Microwave-assisted organic synthesis (MAOS) leverages the ability of microwaves to efficiently heat polar molecules and reaction mixtures, leading to rapid and uniform heating wiley-vch.demdpi.com. For example, microwave-assisted conditions have been shown to improve reaction efficiency by 18% compared to conventional heating in the synthesis of 6-fluoro-5-iodoindolin-2-one vulcanchem.com. Similarly, the synthesis of amide derivatives of indolin-2-one under microwave conditions achieved higher yields and shorter reaction times compared to conventional methods rasayanjournal.co.in. Microwave irradiation can also facilitate reactions that are sluggish or inefficient under thermal conditions, such as certain cycloaddition reactions mdpi.com. The ability to reach higher temperatures under pressure in sealed vessels allows for the exploration of new reaction pathways and the use of a wider range of solvents biotage.comucsb.eduresearchgate.net.

Compound List

this compound

6-Fluoro-5-iodoindolin-2-one

Indolin-2-one

5-Iodoindole

4-Fluoroaniline

Ethyl glyoxylate

N-alkylated imino indolin-2-one derivatives

5-amino-1-isopropylindolin-2-one

Spiro[indoline-3,2′-pyrrolidin]-2-one derivatives

Spiro[indoline-3,3′-pyrrolizin]-2-one derivatives

Isatins

Chalcones

Amino acids

1-Hydroxyindolin-2-one derivatives

6-Iodoindole

1-Ethyl-5-iodoindolin-2-one

1-Ethyl-5-iodoindolin-2,3-dione

3-Substituted-indolin-2-one derivatives

Spectroscopic and Structural Characterization in Research of 6 Iodoindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity and electronic environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the structure of 6-iodoindolin-2-one.

Proton NMR (¹H NMR) Analysis of this compound and its Derivatives

¹H NMR spectra of this compound and its derivatives are characterized by signals corresponding to the protons on the aromatic ring and the methylene (B1212753) group of the indolinone core. The lactam NH proton typically appears as a singlet at a downfield chemical shift. For analogous 6-fluoroindoles, aromatic protons have been observed as doublets between δ 7.2–7.8 ppm due to fluorine coupling, and the lactam proton in indolin-2-one derivatives commonly resonates around δ 10.2 ppm vulcanchem.com. Specific data for this compound indicate a lactam NH proton around δ 10.70 ppm and other signals in the aromatic region amazonaws.com.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is typically observed at a downfield chemical shift, characteristic of amide carbonyls, generally in the range of 165-190 ppm libretexts.org. The aromatic carbons and the methylene carbon (C3) of the indolinone ring will also exhibit signals within their expected chemical shift ranges libretexts.orgoregonstate.edu. For related compounds, ¹³C NMR data has been reported, with signals for the carbonyl carbon typically appearing around δ 170-178 ppm nih.govmdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is vital for identifying the presence of specific functional groups within the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A strong absorption band around 1690-1760 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam group vulcanchem.comudel.eduuobabylon.edu.iq. Additionally, N-H stretching vibrations for the amide group are typically observed in the range of 3200-3600 cm⁻¹ udel.edu. The presence of the C-I bond might contribute to absorptions in the lower wavenumber region, generally around 550-600 cm⁻¹ vulcanchem.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural elucidation. For this compound (C₈H₆INO), the calculated exact mass is approximately 258.94941 Da lookchem.com. The molecular ion peak (M⁺) in the mass spectrum would correspond to this molecular weight, representing the molecule minus one electron chemguide.co.uklibretexts.orglibretexts.org. Fragmentation of the molecular ion can yield characteristic fragment ions, providing further structural details. For instance, loss of iodine or other small fragments may be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. Compounds with conjugated systems, like the indolinone core, often exhibit absorption in the UV-Vis region. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, similar conjugated systems typically show absorption maxima (λmax) in the UV range, often between 200-400 nm libretexts.orgmsu.edushimadzu.com. The exact λmax and molar absorptivity (ε) are characteristic of the compound's electronic structure.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on related indolinone derivatives, such as 1-ethyl-5-iodoindolin-2-one, reveal that the indoline (B122111) core is generally planar, with slight deviations for certain atoms iucr.orgiucr.orgnih.govresearchgate.net. These studies also highlight intermolecular interactions like C—H⋯O hydrogen bonds and I⋯I contacts, which influence crystal packing and form one-dimensional zigzag chains along specific crystallographic axes iucr.orgiucr.orgnih.govresearchgate.net.

Crystal Structure Analysis of this compound and Related Iodinated Indolinones

The structural integrity and spatial arrangement of atoms within a molecule significantly influence its properties. X-ray crystallography is a primary method for elucidating these aspects, revealing the precise three-dimensional arrangement of atoms in a crystal lattice. Studies on related iodinated indolinones provide valuable context for understanding the likely structural features of this compound.

Research on analogous iodinated indolinone derivatives indicates that the core indolinone bicyclic system tends towards planarity. For instance, in the crystal structure of 1-ethyl-5-iodoindolin-2-one, all non-hydrogen atoms, with the exception of the terminal methyl carbon, were found to be nearly coplanar iucr.orgresearchgate.net. Similarly, the iodoindoline ring system in 1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione was described as essentially planar iucr.org. In other related indolinone structures, X-ray crystallography has revealed planar bicyclic systems, sometimes with minor puckering at the lactam oxygen atom vulcanchem.com. The planarity of such aromatic systems can be influenced by intramolecular interactions, such as hydrogen bonding, which can stabilize specific conformations mdpi.com. When substituted with larger aromatic groups, dihedral angles between the indolinone core and the substituent can vary, for example, a dihedral angle of 51.8(1)° was observed between the isatin (B1672199) moiety and a phenyl ring in a related chloro derivative iucr.org, and 76.59(3)° in another iodinated compound iucr.org.

Table 1: Crystal Structure and Planarity of Indolinone Cores in Related Compounds

| Compound | Planarity Description | Dihedral Angle (if available) | Reference |

| 1-ethyl-5-iodoindolin-2-one | Non-H atoms (except methyl) almost coplanar | N/A | iucr.orgresearchgate.net |

| 1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione | Iodoindoline ring system essentially planar | 76.59(3)° (between iodoindoline and chlorobenzyl rings) | iucr.org |

| 6-Fluoro-5-iodoindolin-2-one (B13000084) (inferred from related) | Planar bicyclic system with slight puckering at lactam oxygen | N/A | vulcanchem.com |

| 6-Chloro-1-phenylindoline-2,3-dione | Isatin moiety and phenyl ring | 51.8(1)° | iucr.org |

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding (Iodine-Iodine Contacts)

Intermolecular forces play a crucial role in defining the crystal packing, stability, and bulk properties of crystalline solids. In iodinated indolinones, several types of interactions have been identified, including hydrogen bonding, π–π interactions, and notably, halogen bonding and iodine-iodine contacts, which are facilitated by the presence of the iodine atom.

Hydrogen Bonding: Hydrogen bonds, typically involving a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and an acceptor atom (often oxygen or nitrogen), are prevalent in organic crystals. In related indolinone systems, C—H⋯O hydrogen bonds have been observed, contributing to the supramolecular architecture iucr.orgresearchgate.net. For instance, in 1-ethyl-5-iodoindolin-2-one, a C—H⋯O hydrogen bond was characterized with an H⋯O distance of 2.57 (3) Å iucr.orgresearchgate.net. These interactions can link molecules into chains or networks, influencing crystal growth and stability iucr.org.

Halogen Bonding: The iodine atom, due to its polarizability and the presence of a positive electrostatic potential region (σ-hole) along the C-I bond axis, is capable of forming halogen bonds vulcanchem.comresearchgate.netresearchgate.net. These interactions occur when the iodine atom acts as an electron acceptor, forming a non-covalent bond with an electron-rich donor site (e.g., oxygen or nitrogen atoms) on another molecule researchgate.netresearchgate.netcsic.esbeilstein-journals.org. While specific halogen bonding data for this compound is not detailed in the provided snippets, studies on other halogenated compounds highlight the significance of I⋯O interactions csic.esrsc.org. The presence of iodine in indolinones is noted to enhance their halogen bonding capabilities vulcanchem.com.

Iodine-Iodine Contacts: A distinctive feature observed in the crystal structures of iodinated organic compounds is the occurrence of I⋯I short contacts iucr.orgresearchgate.netcsic.es. These interactions, often referred to as halogen bonding between two halogen atoms, can significantly influence crystal packing. In 1-ethyl-5-iodoindolin-2-one, I⋯I contacts with a distance of 3.8986 (3) Å were observed, forming a one-dimensional zigzag iodine chain along the crystal's a-axis iucr.orgresearchgate.net. Such I⋯I contacts have been shown to promote non-centrosymmetric packing in crystalline solids iucr.org.

Table 2: Observed Intermolecular Interactions in Iodinated Indolinones

| Interaction Type | Distance (Å) | Compound/Context | Reference |

| C—H⋯O Hydrogen Bond | 2.57 (3) | 1-ethyl-5-iodoindolin-2-one | iucr.orgresearchgate.net |

| I⋯I Short Contact | 3.8986 (3) | 1-ethyl-5-iodoindolin-2-one | iucr.orgresearchgate.net |

| π–π Interaction (Ring-Ring) | 4.130 (2) - 4.462 (2) | 1-ethyl-5-iodoindolin-2-one | iucr.org |

| π–π Interaction (Ring-Ring) | 3.8188 (4) | 1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione | iucr.org |

| Halogen Bond (I⋯O) | Not specified | General, e.g., iododiflunisal | csic.es |

Conformational Analysis and Planarity of the Indolinone Core

Conformational analysis involves studying the spatial arrangements of atoms in a molecule and the energy barriers between them. For this compound, understanding the conformation and planarity of its indolinone core is key to understanding its electronic properties and potential interactions.

As discussed in the crystal structure analysis, the indolinone core itself, when not bearing bulky substituents that force deviation, tends towards planarity iucr.orgiucr.orgvulcanchem.com. The bicyclic system, comprising a benzene (B151609) ring fused to a five-membered lactam ring, often adopts a conformation where most atoms lie in a single plane or are only slightly displaced from it iucr.orgresearchgate.net. This planarity is crucial for the delocalization of π-electrons across the aromatic system and the lactam carbonyl group, influencing spectroscopic properties and reactivity. Intramolecular forces can play a role in stabilizing these planar or near-planar arrangements mdpi.com.

While specific detailed conformational analysis data for this compound itself is not extensively detailed in the provided snippets, general studies on related organic molecules, including lactones and other heterocyclic systems, utilize techniques like Lanthanide Induced Shift (LIS) and computational methods (like DFT) to explore conformational preferences and energy landscapes mdpi.comwayne.eduwikipedia.orgrsc.org. These studies reveal how substituents and the inherent structure dictate whether a molecule is planar, puckered, or exists as an equilibrium of different conformers. For the indolinone core, the inherent rigidity of the fused ring system generally favors a relatively planar conformation.

Spectroscopic Characterization: Spectroscopic techniques provide complementary information about the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is vital for identifying the different types of protons in a molecule and their electronic environments. For analogous 6-fluoroindoles, aromatic protons typically resonate in the δ 7.2–7.8 ppm range, with splitting due to coupling with fluorine atoms. The lactam proton (N-H) in indolin-2-one derivatives is characteristically observed at a downfield shift, often around δ 10.2 ppm vulcanchem.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The carbonyl group (C=O) of the lactam in 6-fluoro-5-iodoindolin-2-one is expected to show a strong absorption band around 1700 cm⁻¹. The presence of fluorine is indicated by C-F stretching vibrations in the 1100–1250 cm⁻¹ region, while C-I stretches typically appear in the 550–600 cm⁻¹ range vulcanchem.com. For other derivatives containing the 5-iodoindolin-2-one (B64591) core, IR spectroscopy has also confirmed the presence of carbonyl groups around 1689 cm⁻¹ mdpi.com.

Advanced Computational and Theoretical Studies of 6 Iodoindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules like 6-Iodoindolin-2-one. These methods provide insights into molecular geometry, electron distribution, and energetic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular for atoms, molecules, and condensed phases. physchemres.org, nih.gov It allows for the calculation of molecular geometries, vibrational frequencies, and reaction energies, which are crucial for predicting chemical reactivity. By analyzing the electron density, DFT can reveal areas of high electron concentration and potential sites for electrophilic or nucleophilic attack. The presence of a heavy atom like iodine in this compound can significantly influence electron distribution and potentially alter reactivity patterns compared to its non-iodinated or lighter halogenated counterparts. DFT calculations can elucidate these effects by mapping electrostatic potentials and charge distributions across the molecule. For instance, studies on similar heterocyclic systems have utilized DFT to understand reaction mechanisms and predict preferred reaction pathways. nih.gov, physchemres.org

Molecular Orbital Analysis (HOMO/LUMO Energies)

Molecular orbital theory, particularly the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about a molecule's electronic properties and chemical behavior. ossila.com The HOMO represents the outermost electrons that are most easily removed, indicating the molecule's potential as an electron donor (oxidation potential), while the LUMO represents the lowest energy orbital available to accept electrons, indicating its potential as an electron acceptor (reduction potential). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity, stability, and optical properties, such as its ability to absorb light. ossila.com, researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower excitation energy. While specific HOMO and LUMO energy values for this compound were not found in the provided snippets, such calculations would typically be performed using DFT methods to predict its electronic behavior.

Table 1: Significance of Frontier Molecular Orbitals

| Orbital | Description | Role in Reactivity | Related Properties |

| HOMO | Highest Occupied Molecular Orbital; the outermost electrons. | Electron donor; site of electrophilic attack; determines ionization potential. | Oxidation potential, nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital; the first available electron acceptor. | Electron acceptor; site of nucleophilic attack; determines electron affinity. | Reduction potential, electrophilicity. |

| Gap | Energy difference between HOMO and LUMO. | Dictates the ease of electronic excitation and chemical reactions; relates to stability and optical absorption. | Band gap, excitation energy, color, conductivity (in some materials). |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a protein target), in order to form a stable complex. This is a cornerstone of structure-based drug design.

Prediction of Binding Modes with Biological Targets

Molecular docking algorithms explore various possible orientations and conformations of a ligand within the binding site of a target protein. This process aims to identify the "pose" that results in the most favorable interaction, often quantified by a scoring function. researchgate.net, jddtonline.info For this compound, docking simulations could be employed to predict how it might bind to various protein targets, such as enzymes or receptors relevant to specific diseases. The output of these simulations includes detailed visualizations of the ligand's position within the protein's active site, highlighting key amino acid residues involved in the interaction. While specific docking studies for this compound were not detailed, such investigations would typically involve screening the compound against a library of known protein targets or focusing on specific targets based on preliminary biological activity. jpionline.org, acs.org

Ligand-Protein Interactions and Binding Affinity

Beyond predicting the binding pose, molecular docking also elucidates the specific types of non-covalent interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π–π stacking. acs.org The strength of these interactions is often estimated by a "binding affinity" score, which can be expressed in various units (e.g., kcal/mol or pIC50). Higher binding affinity (more negative scores or lower dissociation constants) generally indicates a stronger and potentially more effective interaction. For example, studies on related compounds have reported binding free energies (∆G) and binding scores to quantify ligand-protein interactions. nih.gov, jpionline.org These quantitative measures are crucial for prioritizing potential drug candidates.

Table 2: Common Ligand-Protein Interactions in Docking Studies

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a electronegative atom (donor) and another atom (acceptor). | Crucial for specificity and strength of binding; involves polar residues and functional groups on ligand and protein. |

| Van der Waals Forces | Weak, short-range attractive or repulsive forces between molecules arising from temporary fluctuations in electron distribution. | Contribute to overall binding energy, particularly in hydrophobic pockets; crucial for close contact. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution to minimize contact with water. | Drives ligand binding into hydrophobic pockets within proteins, contributing significantly to binding affinity. |

| π–π Stacking | Attractive, non-covalent interaction between aromatic rings. | Important for binding of aromatic-containing ligands to proteins with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan). |

| Electrostatic Interactions | Attraction or repulsion between charged species (ions or polar groups with significant partial charges). | Influenced by charged amino acid side chains and charged functional groups on the ligand; can be strong contributors to binding. |

Biological and Medicinal Chemistry Research Applications of 6 Iodoindolin 2 One and Its Derivatives

Anticancer Activities and Mechanisms

Derivatives of 6-iodoindolin-2-one are prominently featured in anticancer research, largely due to their structural similarity to the core of several approved kinase inhibitors, such as Sunitinib. nih.gov Research has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including direct cytotoxicity, inhibition of critical cell cycle and signaling kinases, disruption of cancer-specific metabolic pathways, and prevention of tumor angiogenesis.

A significant body of research has established the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of bromophenol derivatives incorporating the indolin-2-one moiety showed potent activity against liver cancer (HepG2), cervical cancer (HeLa), and colon cancer (HCT116) cell lines. researchgate.net Similarly, novel indole-thiazolidinone hybrids have been screened for their anticancer activity, with one highly active compound demonstrating toxicity towards breast cancer (MCF-7), HCT116, HepG2, and HeLa cells. nih.gov

Other studies have focused on hybrid molecules. Thiazolidinone-isatin hybrids, for example, have been evaluated for their cytotoxic effects on breast cancer (MCF-7) cells. biointerfaceresearch.com Chalcone-indole hybrids have also displayed potent cytotoxic activity against a wide range of cancer cell lines, including HepG2, MCF-7, and HCT116. nih.gov The research consistently shows that these derivatives can inhibit cancer cell proliferation in a dose-dependent manner. herbmedpharmacol.com

| Derivative Class | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Bromophenol-indolin-2-one | HepG2, HeLa, HCT116 | Potent anticancer activity | researchgate.net |

| Indole-thiazolidinone | MCF-7, HCT116, HepG2, HeLa | Identified highly active compound (3a) with cytotoxic action | nih.gov |

| Chalcone-indole | HepG2, MCF-7, HCT116 | Potent cytotoxic activity (IC50: 0.23–1.8 μM) | nih.gov |

| Thiazolidinone-isatin | MCF-7 | Compound 7g showed highest cytotoxicity (IC50 = 40 µM) | biointerfaceresearch.com |

A primary mechanism for the anticancer effect of indolin-2-one derivatives is the inhibition of tyrosine kinases, which are critical for tumor growth and angiogenesis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, as its inhibition cuts off the blood supply to tumors. rsc.orgekb.eg One study identified an indolin-2-one derivative with substantial inhibitory activity against VEGFR-2 (IC50 = 0.015 μM), comparable to the approved drug Sunitinib. sci-hub.se The indolin-2-one core is considered essential for this inhibitory action. nih.gov

In addition to VEGFR-2, these compounds target cyclin-dependent kinases (CDKs), which regulate cell cycle progression. biorxiv.org Inhibition of CDK-2 and CDK-4 can induce cell cycle arrest, preventing cancer cell division. ekb.eg For instance, certain derivatives have been shown to promote cell cycle arrest by downregulating the Akt/Cyclin D1/CDK4 pathway in prostate cancer cells. oncotarget.com Furthermore, Fibroblast Growth Factor Receptor (FGFR) has been identified as another target. A novel inhibitor was found to target the FGFR2-mediated Akt signaling pathway, leading to the suppression of tumor growth. oncotarget.com

| Target Kinase | Compound Type | Key Finding | Reference |

|---|---|---|---|

| VEGFR-2 | 2-indolinone derivative (31b) | Potent inhibition with IC50 value of 0.015 μM | sci-hub.se |

| CDK-4 | Formononetin (isoflavonoid) | Promotes cell cycle arrest via downregulation of Akt/Cyclin D1/CDK4 | oncotarget.com |

| FGFR2 | Formononetin (isoflavonoid) | Inhibits FGFR2-mediated Akt signaling pathway | oncotarget.com |

| VEGFR-2 | Indolin-2-one scaffold | Scaffold is considered essential for inhibitory activity | nih.gov |

Research has delved into specific molecular pathways disrupted by this compound derivatives. A notable target is the Human caseinolytic protease proteolytic subunit (HsClpP), a mitochondrial protease that is overexpressed in several tumors and plays a role in cancer proliferation. researchgate.net A study identified a 5-iodoindolin-2-one (B64591) derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, as a potent suppressor of HsClpP. researchgate.net

This inhibition leads to significant downstream effects. Treatment with this compound was found to disrupt mitochondrial function, evidenced by a decrease in the expression of Succinate Dehydrogenase Subunit B (SDHB), a key component of the mitochondrial respiratory chain. researchgate.netnih.gov This mitochondrial dysfunction, in turn, leads to an increase in the expression of Activating Transcription Factor 4 (ATF4), a key regulator in the cellular stress response, which ultimately accelerates cancer cell death. researchgate.netnih.gov Furthermore, some derivatives initiate mitochondrial apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. researchgate.netbiointerfaceresearch.com

The inhibition of angiogenesis, the formation of new blood vessels, is a cornerstone of the anticancer activity of many indolin-2-one derivatives. oaepublish.com This effect is primarily achieved through the blockade of VEGFR-2 signaling, which is crucial for endothelial cell proliferation and migration. nih.govthno.org By inhibiting VEGFR-2, these compounds can effectively reduce capillary growth and limit the tumor's ability to expand and metastasize. nih.govoaepublish.com

Antimicrobial and Anti-Infective Activities

Beyond cancer, the this compound scaffold has been explored for its potential in combating bacterial infections. The versatility of the isatin (B1672199) core allows for modifications that yield compounds with activity against both Gram-positive and Gram-negative bacteria. unibo.it

Derivatives of this compound have demonstrated notable antibacterial properties. Hybrid molecules combining the indolinedione core with other pharmacologically active structures, like coumarin, have been synthesized and tested. nih.govacs.org One such study found that a 5-iodoindoline-2,3-dione-coumarin hybrid was a potent antimicrobial agent, showing significant activity against the Gram-positive bacterium Staphylococcus aureus. nih.govacs.org

In another study, novel thiazolidinone-isatin hybrids were evaluated for their antibacterial effects, with one compound showing susceptibility against S. aureus. biointerfaceresearch.com Research into isatin bis-imidathiazole hybrids led to the synthesis of 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-iodoindolin-2-one, which demonstrated inhibitory activity against S. aureus. mdpi.com The antibacterial mechanism for some related derivatives has been suggested to involve damaging the bacterial cell membrane. sioc-journal.cn While activity against Gram-negative bacteria like Escherichia coli has been observed, many derivatives show more pronounced effects against Gram-positive species such as S. aureus and Bacillus cereus. biointerfaceresearch.commdpi.comnih.gov

| Derivative Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Indolinedione–coumarin hybrid (K-2) | Staphylococcus aureus | Potent agent with MIC value of 312 μg/mL | nih.govacs.org |

| Thiazolidinone-isatin hybrid (7d) | Staphylococcus aureus | Demonstrated susceptibility | biointerfaceresearch.com |

| Isatin bis-imidathiazole hybrid (9) | Staphylococcus aureus | Demonstrated inhibitory activity | mdpi.com |

| Thiazolidinone-isatin hybrid | Escherichia coli | Evaluated for in vitro antibacterial effects | biointerfaceresearch.com |

| General Plant Extracts | Bacillus cereus | Used as a test organism for antibacterial activity | nih.govitaljmed.org |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

While the broader class of indole (B1671886) derivatives has been investigated for antifungal properties against pathogens like Candida albicans and Aspergillus niger, specific studies focusing exclusively on the antifungal activity of this compound or its direct derivatives against these fungal species are not extensively detailed in the currently available research literature. The exploration of its specific efficacy against these common fungal pathogens remains an area for future investigation.

Dual Mode of Action (e.g., Topoisomerase IV Inhibition and Reductive Bioactivation)

A significant area of research has been the incorporation of the this compound moiety into more complex molecules, leading to compounds with innovative mechanisms of action. acs.org One notable example is a class of indolin-2-one nitroimidazole hybrids, which includes derivatives synthesized from this compound. acs.org These compounds have been shown to exhibit a potent dual mode of action against bacteria. acs.org

This dual mechanism involves:

Direct Inhibition of Topoisomerase IV : The compound directly targets and inhibits topoisomerase IV, an essential bacterial enzyme involved in DNA replication, thereby disrupting cell division. acs.org

Reductive Bioactivation : The nitroimidazole component of the hybrid molecule undergoes reductive bioactivation within the bacterial cell, a process that generates reactive radical species. These radicals can then cause damage to critical cellular components like DNA and proteins. acs.org

This two-pronged attack, combining direct enzyme inhibition with the generation of cytotoxic species, represents a sophisticated strategy to enhance antibacterial efficacy. acs.org

Impact on Resistance Development

The development of antibiotic resistance is a critical challenge in modern medicine. Compounds that can circumvent or slow this process are of high value. The dual mode of action observed in indolin-2-one nitroimidazole derivatives, including those built upon the this compound scaffold, has a significant and positive impact on mitigating resistance development. acs.org

By targeting two distinct cellular processes simultaneously, these compounds present a greater challenge to bacteria. For a bacterium to develop resistance, it would likely need to acquire multiple mutations to counteract both mechanisms of action. Research has demonstrated that the frequency of resistance to these dual-action compounds in S. aureus is significantly lower—by as much as 50-fold—than to a conventional antibiotic like ciprofloxacin, which also has a dual target (topoisomerase IV and gyrase). acs.org This suggests that such derivatives could offer a more durable antibacterial effect with a reduced likelihood of rapid resistance emergence. acs.org

Anti-biofilm Potential

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Derivatives of this compound are part of compound classes that have demonstrated promising anti-biofilm capabilities.

For instance, a series of isatin bis-imidathiazole hybrids, which includes a derivative synthesized using a 6-iodo-substituted isatin (a close relative and precursor to this compound), was developed. mdpi.com The most effective compound from this series was shown to reduce the development of S. aureus biofilm at non-cytotoxic concentrations. mdpi.com Similarly, hydroxybenzylidene-indolinones, for which this compound has been used as a starting material in synthesis, have been identified as inhibitors of biofilm formation. rsc.org These findings highlight the potential of the this compound scaffold as a component in designing novel agents to tackle the persistent problem of bacterial biofilms. mdpi.comrsc.org

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital- and community-acquired infections and is resistant to multiple antibiotics. The this compound scaffold has been integral to the development of compounds with potent activity against this pathogen.

Research on isatin bis-imidathiazole hybrids, which included the synthesis of 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-iodoindolin-2-one, showed that these compounds possess remarkable inhibitory activity against S. aureus. mdpi.comresearchgate.net The most promising derivative from this class was further investigated for its effectiveness against MRSA strains. mdpi.comresearchgate.net

Furthermore, a nitroimidazole hybrid synthesized using this compound as a precursor (compound ABP3) exhibited excellent activity against S. aureus, with a reported Minimum Inhibitory Concentration (MIC) value of 0.63 µM. acs.org The broader class of these hybrids demonstrated potent activity against MRSA strains, underscoring the value of the this compound structure in creating new anti-MRSA agents. acs.org

Table 1: Antibacterial Activity of a this compound Derivative

Anti-inflammatory Properties

The indolin-2-one structure is found within several molecules known for their anti-inflammatory effects. An indirect but notable link is the use of this compound in synthetic pathways aimed at producing established anti-inflammatory drugs. For example, it has been listed as a chemical intermediate in routes for synthesizing Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. rsc.org This connection suggests the potential of the this compound scaffold as a building block for new anti-inflammatory agents.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, PGES, iNOS)

While the parent indolin-2-one class has been associated with anti-inflammatory activity through the modulation of mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2), specific research data detailing the direct inhibitory effects of this compound or its simple derivatives on these specific inflammatory mediators, as well as on prostaglandin (B15479496) E synthase (PGES) and inducible nitric oxide synthase (iNOS), is not available in the current body of scientific literature. The investigation into its specific mechanisms of anti-inflammatory action remains a prospective field of study.

Antidiabetic Activities

Inhibition of α-Amylase and α-Glucosidase Enzymes

The management of type 2 diabetes often involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. d-nb.info Derivatives of this compound have been explored as potential inhibitors of these key enzymes.

A series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were synthesized and evaluated for their inhibitory effects. nih.gov Notably, the 6-iodo-2-(4-fluorophenyl)-substituted derivative exhibited potent inhibition against α-amylase with an IC50 value of 0.64 ± 0.01 μM and a significant inhibitory effect against α-glucosidase with an IC50 value of 9.27 ± 0.02 μM. nih.gov In another study, indole derivatives featuring a thiazolidine-2,4-dione moiety were synthesized and showed promising α-glucosidase inhibitory activities, with IC50 values ranging from 2.35 ± 0.11 to 24.36 ± 0.79 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 575.02 ± 10.11 μM). nih.gov

Furthermore, research on indole-based sulfonamide derivatives revealed varied but significant inhibitory potential against both α-glucosidase (IC50 values from 1.20 ± 0.10 to 24.60 ± 0.40 μM) and α-amylase (IC50 values from 1.30 ± 0.10 to 25.70 ± 0.40 μM), with some analogues showing excellent potency compared to acarbose. researchgate.net Similarly, novel pyrazoline fused indole derivatives have demonstrated moderate antidiabetic activity in both in-vitro and in-vivo studies. journaljpri.com

Interactive Table: α-Amylase and α-Glucosidase Inhibition by this compound Derivatives.

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 6-iodo-2-(4-fluorophenyl)-1,2-dihydroquinazoline-3-oxide | α-Amylase | 0.64 ± 0.01 | nih.gov |

| 6-iodo-2-(4-fluorophenyl)-1,2-dihydroquinazoline-3-oxide | α-Glucosidase | 9.27 ± 0.02 | nih.gov |

| Indole derivatives with thiazolidine-2,4-dione | α-Glucosidase | 2.35 ± 0.11 (most potent) | nih.gov |

| Indole-based sulfonamide derivative (analogue 1) | α-Glucosidase | 1.20 ± 0.10 | researchgate.net |

Anticonvulsant Activity

The search for new and effective anticonvulsant drugs is a continuous effort in medicinal chemistry. Isatin (1H-indole-2,3-dione), a core structure related to indolin-2-one, and its derivatives have been recognized for their potential anticonvulsant properties. scienceopen.com

Research into quinazoline (B50416) derivatives has identified several compounds with significant anticonvulsant activity in a subcutaneous pentylenetetrazole (scPTZ) induced seizure model. mdpi.com Some of these derivatives provided 100% protection against myoclonic seizures without showing neurotoxicity. mdpi.com Similarly, studies on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives revealed that several compounds were effective against pentylenetetrazole (PTZ)-evoked convulsions. scienceopen.com The structural similarities between some oxindole (B195798) derivatives and known anticonvulsants like diphenylhydantoin have provided a basis for their observed activity. acs.org

Antioxidant Properties

Oxidative stress is implicated in a variety of diseases, making the development of antioxidant compounds a key research area. Indoline (B122111) derivatives have been synthesized and evaluated as potent antioxidant agents. nih.gov These compounds have shown the ability to protect cells from H2O2-induced cytotoxicity. nih.gov

The antioxidant activity of various heterocyclic compounds derived from structures related to this compound has been investigated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.neturan.ua For instance, certain oxazole-5(4H)-one derivatives have demonstrated significant antioxidant activity by inhibiting lipid peroxidation. turkjps.org Dihydropyridine derivatives have also been screened for their antioxidant properties, with some showing remarkably good relative antioxidant activity in the β-carotene/linoleic acid assay. gavinpublishers.com

Other Potential Biological Activities

DNA and BSA Interaction Studies